2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes two methoxy groups, an imidazo[1,2-b]pyridazine ring, and a benzamide moiety. The presence of fluorine atoms and the aromatic rings contribute to the compound’s unique chemical properties .Scientific Research Applications
Molecular Imaging and Cancer Research
One closely related compound, synthesized from 2,6-difluorobenzoic acid, was designed as a potential PET (Positron Emission Tomography) imaging agent for the visualization of B-Raf(V600E) mutations in cancers. The synthesis involved a multi-step process culminating in the preparation of a tracer with significant radiochemical yield and specific activity, indicating its potential for in vivo imaging applications in cancer research (Wang et al., 2013).
Heparanase Inhibition and Cancer Therapeutics
Research on benzamide derivatives, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, has shown promising results as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. These compounds displayed potent heparanase inhibitory activity, with potential implications for cancer therapy and the inhibition of tumor progression (Xu et al., 2006).
Supramolecular Chemistry and Material Science
Another area of application is in the field of supramolecular chemistry and material science, where similar compounds contribute to the formation of novel crystal structures through hydrogen bonding and weak intermolecular interactions. These interactions are crucial for assembling molecules into larger architectures, which have implications in material science, particularly in the design of new materials with specific properties (Wang et al., 2014).
Drug Design and Pharmacological Applications
In pharmacology, imidazo[1,2-a]pyridines, similar in structure to the compound , have been explored as novel classes of melatonin receptor ligands. These studies involve the design, synthesis, and evaluation of compounds for their binding affinities to melatonin receptors, which could have implications for the development of new therapeutic agents (El Kazzouli et al., 2011).
Properties
IUPAC Name |
2,6-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-29-17-7-6-12(16-11-27-18(24-16)8-9-19(26-27)30-2)10-15(17)25-21(28)20-13(22)4-3-5-14(20)23/h3-11H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZBMGBSNHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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